molecular formula C8H8N2O2 B2359656 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid CAS No. 1083396-50-2

6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid

Cat. No. B2359656
CAS RN: 1083396-50-2
M. Wt: 164.164
InChI Key: HQNCQEXLHVHWRN-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H8N2O2 . It is related to a class of compounds known as antifolates .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid and its derivatives has been reported in several studies . For instance, one method involves the synthesis of key intermediates of tert-butyl 4- [omega- (2-substituted-3-oxocyclopentanyl) alkyl]benzoates, followed by cyclization and deprotection to the corresponding carboxylic acids, and finally amidation .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid consists of a cyclopenta ring fused with a pyrimidine ring. The carboxylic acid functional group is attached to the 4-position of the pyrimidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid are not detailed in the search results, related compounds have been synthesized and evaluated for various biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass is 164.058577502 g/mol and its monoisotopic mass is also 164.058577502 g/mol .

Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. Research indicates that derivatives of this compound can form inhibitor films on steel alloys, protecting them from corrosion in acidic environments. This application is particularly relevant in industrial processes such as acid pickling and cleaning, where carbon steel is vulnerable to corrosion .

Pharmaceutical Research

In the pharmaceutical industry, the cyclopenta[d]pyrimidine structure is a key intermediate in the synthesis of various drugs. For example, it serves as a precursor in the synthesis of cefpirome, an antibiotic used to treat severe bacterial infections .

Future Directions

The future directions for research on 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid could involve further optimization of the synthesis process, exploration of its potential biological activities, and investigation of its mechanism of action .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCQEXLHVHWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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